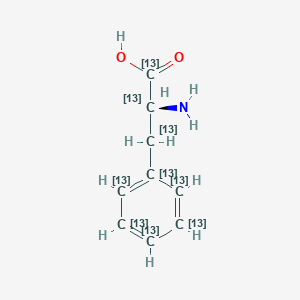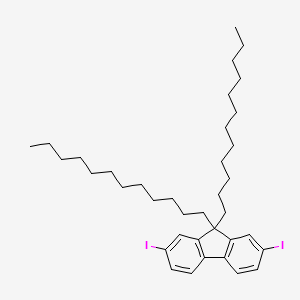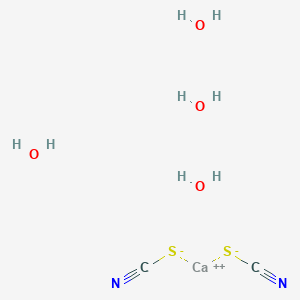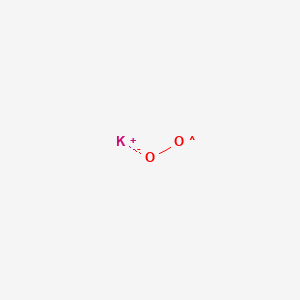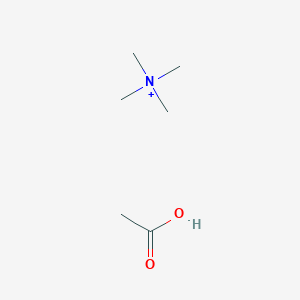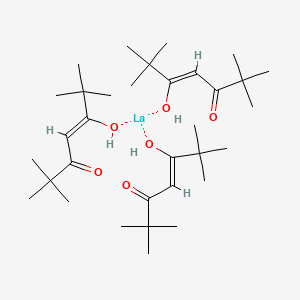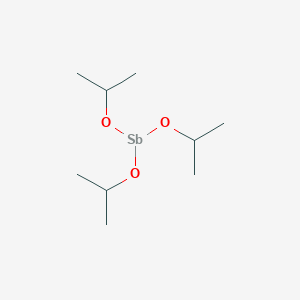
Triphenoxyaluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le triphénoxyaluminium, également connu sous le nom de triphénolate d'aluminium, est un composé organoaluminique de formule chimique (C6H5O)3Al. C'est un solide blanc utilisé dans diverses réactions chimiques et applications industrielles. Le composé est connu pour sa réactivité et sa capacité à former des complexes avec d'autres molécules, ce qui en fait un réactif précieux en synthèse organique .
Méthodes De Préparation
Le triphénoxyaluminium peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction du chlorure d'aluminium avec le phénol en présence d'une base, telle que l'hydroxyde de sodium. La réaction se déroule généralement comme suit :
[ \text{AlCl}3 + 3 \text{C}_6\text{H}_5\text{OH} \rightarrow (\text{C}_6\text{H}_5\text{O})_3\text{Al} + 3 \text{HCl} ]
La réaction est réalisée dans des conditions contrôlées pour garantir la conversion complète des réactifs en produit souhaité. Les méthodes de production industrielles peuvent impliquer des réactions similaires, mais à plus grande échelle, avec des étapes de purification supplémentaires pour obtenir du triphénoxyaluminium de haute pureté {_svg_2}.
Analyse Des Réactions Chimiques
Le triphénoxyaluminium subit divers types de réactions chimiques, notamment :
Oxydation : Le triphénoxyaluminium peut être oxydé pour former de l'oxyde d'aluminium et du phénol.
Réduction : Il peut agir comme agent réducteur dans certaines réactions, bien que cela soit moins courant.
Substitution : Le triphénoxyaluminium peut participer à des réactions de substitution où les groupes phénoxy sont remplacés par d'autres ligands.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme l'oxygène ou le peroxyde d'hydrogène pour l'oxydation, et les bases ou les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le triphénoxyaluminium a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme catalyseur dans diverses réactions de synthèse organique, notamment les réactions de polymérisation et d'alkylation.
Biologie : Le triphénoxyaluminium est utilisé dans l'étude des mécanismes enzymatiques et comme réactif dans les dosages biochimiques.
Médecine : Des recherches sont en cours sur son utilisation potentielle dans les systèmes d'administration de médicaments et comme composant de certains produits pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel le triphénoxyaluminium exerce ses effets implique la formation de complexes avec d'autres molécules. Le centre aluminium dans le triphénoxyaluminium peut se coordonner avec divers ligands, conduisant à la formation de complexes stables. Ces complexes peuvent ensuite participer à d'autres réactions chimiques, facilitant les transformations souhaitées. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature des ligands impliqués .
Applications De Recherche Scientifique
Triphenoxyaluminum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.
Biology: this compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which triphenoxyaluminum exerts its effects involves the formation of complexes with other molecules. The aluminum center in this compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then participate in further chemical reactions, facilitating the desired transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands involved .
Comparaison Avec Des Composés Similaires
Le triphénoxyaluminium peut être comparé à d'autres composés similaires, tels que :
Isopropylate d'aluminium : Utilisé comme catalyseur en synthèse organique, en particulier dans la réduction de Meerwein-Ponndorf-Verley.
Éthoxyde d'aluminium : Un autre composé organoaluminique utilisé en synthèse organique et comme précurseur d'autres composés d'aluminium.
Tertio-butoxyde d'aluminium : Utilisé comme catalyseur dans diverses réactions organiques, notamment la synthèse d'esters et d'éthers.
Le triphénoxyaluminium est unique en sa capacité à former des complexes stables avec des ligands phénoxy, ce qui peut être avantageux dans certaines réactions chimiques et applications .
Propriétés
Formule moléculaire |
C18H15AlO3 |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
triphenoxyalumane |
InChI |
InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 |
Clé InChI |
OPSWAWSNPREEFQ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)O[Al](OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


